molecular formula C24H36N2O2 B163753 Oleoyl oxazolopyridine

Oleoyl oxazolopyridine

Cat. No. B163753
M. Wt: 384.6 g/mol
InChI Key: YMLAXVVBJJHSKD-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Oleoyl oxazolopyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its role in inhibiting FAAH, which has implications in the regulation of endocannabinoid signaling.

    Medicine: Investigated for its potential therapeutic applications in treating conditions related to the endocannabinoid system, such as pain and inflammation.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

Oleoyl oxazolopyridine exerts its effects by inhibiting the activity of FAAH. This enzyme is responsible for the hydrolysis of fatty acid amides, and its inhibition leads to increased levels of these bioactive lipids. The compound binds to the active site of FAAH, preventing the enzyme from interacting with its substrates. This mechanism is crucial for its potential therapeutic applications .

Similar Compounds:

    Oleyl trifluoromethyl ketone: Another potent FAAH inhibitor, but less effective compared to this compound.

    Andrographolide: Known for its antioxidative and anti-inflammatory properties.

    Carnosic acid: Exhibits antioxidative, anti-microbial, and anti-inflammatory properties.

    Alpha-linolenic acid: A fatty acid with neuroprotective effects

Uniqueness: this compound stands out due to its high potency as a FAAH inhibitor, with Ki values of 1.3 and 2.3 nM for human and rat enzymes, respectively. It is approximately 35-fold more potent than oleyl trifluoromethyl ketone when assayed under the same conditions .

Biochemical Analysis

Biochemical Properties

Oleoyl Oxazolopyridine interacts with FAAH, exhibiting Ki values of 1.3 and 2.3 nM for the human and rat enzymes, respectively . This interaction inhibits the activity of FAAH, thereby preventing the breakdown of fatty acid amides. It is approximately 35-fold more potent than oleyl trifluoromethyl ketone when assayed under the same conditions .

Cellular Effects

The inhibition of FAAH by this compound can have significant effects on various types of cells and cellular processes. For instance, it has been suggested that this compound may play a role in sleep induction by preventing the degradation of oleamide, a fatty acid amide known to induce sleep .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with FAAH. By inhibiting this enzyme, this compound prevents the hydrolysis and inactivation of fatty acid amides . This can lead to an increase in the levels of these compounds, potentially influencing various cellular processes.

Metabolic Pathways

This compound is involved in the metabolic pathway related to the breakdown of fatty acid amides. By inhibiting FAAH, it prevents the hydrolysis of these compounds, thereby influencing their metabolic processing .

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. Considering its role as a FAAH inhibitor, it is likely to be found in the vicinity of this enzyme, which is located in the endoplasmic reticulum and nuclear membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oleoyl oxazolopyridine typically involves the reaction of oleic acid with oxazolopyridine under specific conditions. The process may include steps such as esterification, cyclization, and purification to obtain the desired product with high purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Oleoyl oxazolopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

properties

IUPAC Name

(Z)-1-([1,3]oxazolo[4,5-b]pyridin-2-yl)octadec-9-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(27)24-26-23-22(28-24)19-17-20-25-23/h9-10,17,19-20H,2-8,11-16,18H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLAXVVBJJHSKD-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)C1=NC2=C(O1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)C1=NC2=C(O1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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